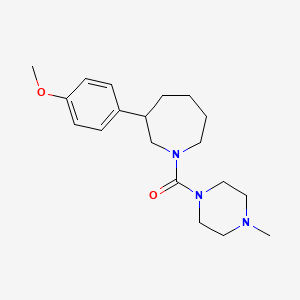

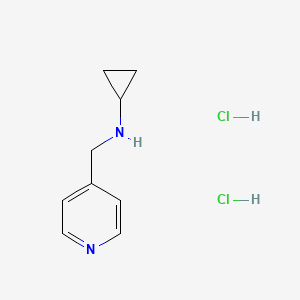

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound can be synthesized by the reaction of phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, which is then treated with 1-phenylpiperazine in acetonitrile .Molecular Structure Analysis

The crystal structure of the compound is monoclinic, P21/n, a = 10.0047 (3) Å, b = 6.0157 (2) Å, c = 30.8571 (12) Å, β = 90.105 (1) °, V = 1857.14 (11) Å3, Z = 4, wRref(F2) = 0.158, T = 296 K . The molecules are packed in the crystal structure by non-classical intermolecular C–H…O interactions .Chemical Reactions Analysis

The compound has been found to exhibit various pharmaceutical activities such as analgesic, anti-inflammatory, antidepressant, antihypertensive, antithrombotic, anticonvulsant, cardiotonic, diuretics, and anti-HIV activities .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 162–165 °C . The IR Ranges (ATR, cm−1) are N–H stretch: 3481.78, C–H aromatic: 3038.96, C–H aliphatic: 2809.86, C–H aliphatic bend (CH2): 1433.42, C=C stretch: 1601.73, C–N aromatic: 1233.37 .Aplicaciones Científicas De Investigación

- Role of the Compound : Researchers have designed and synthesized a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for AD treatment . These compounds aim to increase acetylcholine levels in the brain, which can alleviate symptoms associated with AD.

- Docking Analysis : Docking studies revealed important interactions between the compound and the active site residues of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Cholinergic System : The compound’s interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) highlights its role in modulating cholinergic neurotransmitters .

- Kinetic Study : Compound 6g was identified as a mixed-type inhibitor, involving both competitive and non-competitive inhibition of AChE .

Alzheimer’s Disease (AD) Treatment

Antimicrobial Properties

Medicinal Chemistry

Neurotransmitter Modulation

Mixed-Type Inhibition Mechanism

Lead Compound for Drug Development

Mecanismo De Acción

Target of Action

The primary targets of 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine, which is involved in learning and memory .

Mode of Action

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide interacts with its targets by inhibiting their activity. The compound exhibits inhibitory activity against both AChE and BuChE . The inhibition of these enzymes leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

The inhibition of AChE and BuChE by 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide affects the cholinergic neurotransmission pathway. This pathway is involved in various cognitive functions, including learning and memory. By inhibiting AChE and BuChE, the compound prevents the breakdown of acetylcholine, leading to enhanced cholinergic neurotransmission .

Result of Action

The inhibition of AChE and BuChE by 2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide leads to an increase in acetylcholine levels. This results in enhanced cholinergic neurotransmission, which can improve cognitive functions such as learning and memory .

Propiedades

IUPAC Name |

2-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O2S/c20-18-9-4-5-10-19(18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-5,7-10,21H,6,11-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAYFQZPIBOFKPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-Nitrophenyl)acryloyl]-benzenecarboxylic acid](/img/structure/B2512694.png)

![2-[3-[(E)-(3,5-Dioxo-1,2,4-triazolidin-4-yl)iminomethyl]indol-1-yl]acetic acid](/img/structure/B2512699.png)

![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)

![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)

![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)

![N-(Cyanomethyl)-4-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2512714.png)